BRD7929 -

BRD7929

Catalog Number: EVT-1534435
CAS Number:
Molecular Formula: C33H38N4O2
Molecular Weight: 522.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD7929 is a multistage antimalarial inhibitor for single-dose treatment of malaria in mouse models.
Source and Classification

BRD7929 was developed as part of a synthetic chemistry initiative aimed at generating small-molecule libraries for drug discovery. It is classified as a bicyclic azetidine, a structural motif that is relatively underrepresented in existing drug-like libraries, which enhances its potential as a novel therapeutic agent. The compound is primarily sourced from synthetic processes rather than natural extraction.

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD7929 involves several key steps:

  1. Formation of the Azetidine Core: The initial step involves the cyclization of precursor compounds to form the bicyclic azetidine structure. This is typically achieved using strong bases to facilitate the cyclization reactions.
  2. Functional Group Introduction: Following the formation of the azetidine core, various functional groups are introduced to enhance binding affinity and specificity towards target enzymes.
  3. Final Modifications: The last stage involves further modifications to achieve the desired chemical structure, optimizing yield and purity for potential therapeutic applications.

Industrial methods for producing BRD7929 are not extensively documented, but they likely focus on optimizing these synthetic routes to ensure scalability and high-quality output .

Molecular Structure Analysis

Structure and Data

The molecular structure of BRD7929 can be represented using its InChI Key and SMILES notation:

  • InChI Key: VKRCTZCBMKVHCK-RTOKGZNSSA-N
  • SMILES: O=C(N1CCCCN2C@HC@H[C@]2([H])C1)NC5=CC=C(OC)C=C5

The compound appears as a solid powder with a purity exceeding 98%. Its solubility profile indicates that it is soluble in dimethyl sulfoxide, making it suitable for various biological assays .

Chemical Reactions Analysis

Reactions and Technical Details

BRD7929 undergoes several significant chemical reactions, including:

  • Oxidation: This reaction modifies functional groups on the azetidine ring, potentially altering biological activity.
  • Reduction: Reduction reactions can change the oxidation state of certain functional groups, impacting stability and reactivity.
  • Substitution: Substitution reactions replace specific functional groups to enhance the compound's properties.

Common reagents involved in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate desired transformations .

Mechanism of Action

Process and Data

BRD7929 exerts its biological effects primarily through the inhibition of phenylalanyl-tRNA synthetase in Toxoplasma gondii and Plasmodium falciparum. This enzyme is crucial for protein synthesis in these parasites. The compound demonstrates potent inhibitory activity with an effective concentration (EC50) value as low as 0.023 μM against Toxoplasma gondii, indicating its high potency .

The mechanism involves binding to the active site of phenylalanyl-tRNA synthetase, disrupting normal protein synthesis pathways in the parasites, which ultimately leads to their growth inhibition or death.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BRD7929 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide
  • Shelf Life: More than three years when stored properly
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term storage .

These properties make BRD7929 suitable for laboratory use and potential therapeutic applications.

Applications

Scientific Uses

BRD7929 has significant applications in scientific research, particularly in the fields of parasitology and drug development. Its ability to inhibit key enzymes in pathogenic organisms makes it a valuable tool for studying parasite biology and developing new treatments for diseases such as malaria and toxoplasmosis.

In addition to its role as a chemical probe, BRD7929 contributes to the exploration of novel therapeutic strategies by providing insights into enzyme inhibition mechanisms that could lead to new drug discoveries .

Introduction to BRD7929: Pharmacological Context and Significance

BRD7929 in the Bicyclic Azetidine Antimalarial Series: Historical Development

BRD7929 emerged as an optimized candidate within the bicyclic azetidine class, developed to overcome limitations of earlier compounds like BRD3444. Initial screening of 100,000 diversity-oriented synthesis (DOS) compounds identified BRD3444 as a potent multistage antimalarial, but its poor solubility (<1 µM) and high metabolic clearance hindered therapeutic utility [4] [6]. Structural optimization at the C2 position replaced the hydroxymethyl group with a dimethylaminomethyl substituent, yielding BRD7929 with enhanced physicochemical properties: solubility increased to 15 µM, and mouse microsomal clearance decreased to 21 µl/min/mg (from 248 µl/min/mg for BRD3444) [4] [6]. This redesign preserved nanomolar potency against Plasmodium falciparum while enabling single-dose cure efficacy in murine malaria models [4] [10].

Position Within Diversity-Oriented Synthesis (DOS) Drug Discovery Paradigms

BRD7929 exemplifies the strategic advantages of DOS in drug discovery:

  • Stereochemical Complexity: Screening all eight stereoisomers of the core scaffold revealed that antimalarial activity resided predominantly in specific C2 configurations, guiding rational optimization [4].
  • Modular Synthesis: Short synthetic pathways enabled rapid generation of analogs. The "build/couple/pair" strategy allowed efficient incorporation of the biarylacetylene and methoxyphenyl urea motifs critical for target binding [4] [10].
  • 3D Structural Diversity: Unlike flat, aromatic-rich libraries, bicyclic azetidines exhibit sp³-rich architectures that mimic natural products, enabling selective engagement with complex biological targets like tRNA synthetases [4] [6].

Clinical Need Addressed: Multistage Anti-Apicomplexan Therapeutics

BRD7929 addresses critical gaps in antiparasitic therapy:

  • Lifecycle Coverage: Inhibits all Plasmodium stages (asexual blood, liver hypnozoites, gametocytes) at nanomolar concentrations (EC₅₀: 9 nM blood stage, 162 nM liver stage, 160 nM gametocytes) [4] [8] [9].
  • Transmission Blockade: Reduces community spread by eliminating transmissible gametocyte stages [9].
  • Cross-Species Activity: Potent against Cryptosporidium parvum (EC₅₀: <0.4–96 nM) and Toxoplasma gondii (EC₅₀: 53 nM), pathogens with limited treatment options [7] [10].

Properties

Product Name

BRD7929

IUPAC Name

(8R,9S,10S)-10-[(Dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide

Molecular Formula

C33H38N4O2

Molecular Weight

522.69

InChI

InChI=1S/C33H38N4O2/c1-35(2)23-30-32(27-15-13-26(14-16-27)12-11-25-9-5-4-6-10-25)31-24-36(21-7-8-22-37(30)31)33(38)34-28-17-19-29(39-3)20-18-28/h4-6,9-10,13-20,30-32H,7-8,21-24H2,1-3H3,(H,34,38)/t30-,31+,32+/m1/s1

InChI Key

VKRCTZCBMKVHCK-RTOKGZNSSA-N

SMILES

O=C(N1CCCCN2[C@H](CN(C)C)[C@H](C3=CC=C(C#CC4=CC=CC=C4)C=C3)[C@]2([H])C1)NC5=CC=C(OC)C=C5

Solubility

Soluble in DMSO

Synonyms

BRD-7929; BRD 7929; BRD7929

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.